
(6-Iodo-2-methylpyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Iodo-2-methylpyridin-3-yl)methanol: is a chemical compound with the molecular formula C6H6INO . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position, a methyl group at the 2nd position, and a hydroxymethyl group at the 3rd position of the pyridine ring .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (6-Iodo-2-methylpyridin-3-yl)methanol typically involves the iodination of 2-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 2-methylpyridine with iodine in the presence of an oxidizing agent to introduce the iodine atom. This is followed by a hydroxymethylation reaction using formaldehyde and a reducing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反应分析
Types of Reactions:
Oxidation: (6-Iodo-2-methylpyridin-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-iodo-2-methylpyridine-3-carboxaldehyde or 6-iodo-2-methylpyridine-3-carboxylic acid.
Reduction: Formation of 6-iodo-2-methylpyridin-3-ylmethane.
Substitution: Formation of various substituted pyridine derivatives.
科学研究应用
Chemistry: (6-Iodo-2-methylpyridin-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: The compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific molecular pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of dyes and pigments .
作用机制
The mechanism of action of (6-Iodo-2-methylpyridin-3-yl)methanol involves its interaction with specific molecular targets. The iodine atom in the compound can form halogen bonds with biological molecules, influencing their activity. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s binding affinity and specificity .
相似化合物的比较
6-Iodo-2-methylpyridin-3-ol: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
6-Iodo-2-methylpyridine: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
(6-Methylpyridin-3-yl)methanol: Lacks the iodine atom, resulting in different chemical properties and reactivity.
Uniqueness: (6-Iodo-2-methylpyridin-3-yl)methanol is unique due to the presence of both an iodine atom and a hydroxymethyl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
属性
分子式 |
C7H8INO |
|---|---|
分子量 |
249.05 g/mol |
IUPAC 名称 |
(6-iodo-2-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8INO/c1-5-6(4-10)2-3-7(8)9-5/h2-3,10H,4H2,1H3 |
InChI 键 |
DWXBAECEXUPZQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)I)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


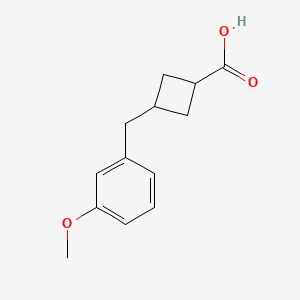
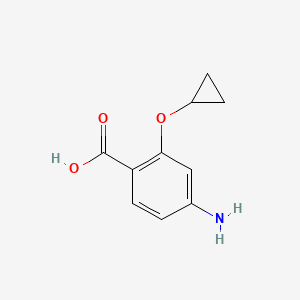
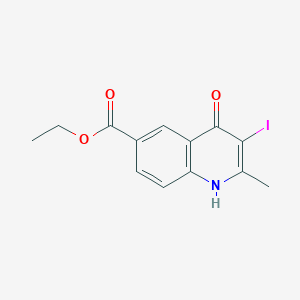
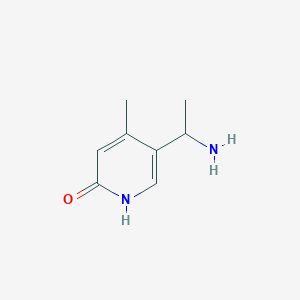
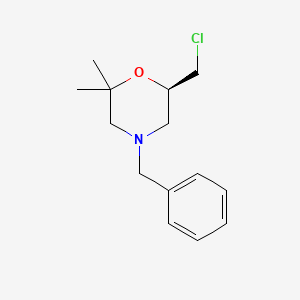
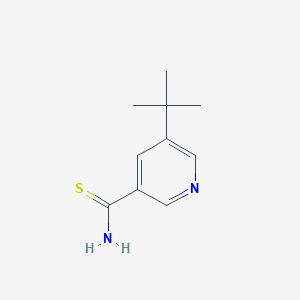

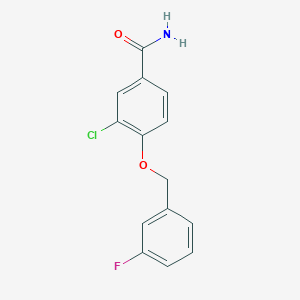
![tert-Butyl 3-amino-2-ethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13004979.png)
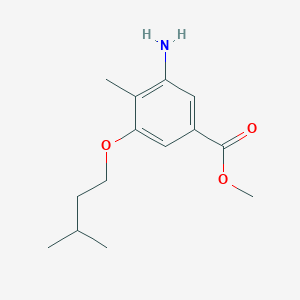

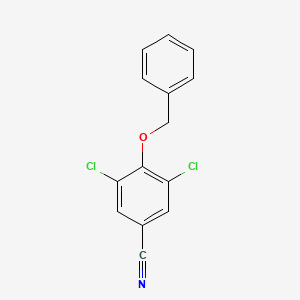
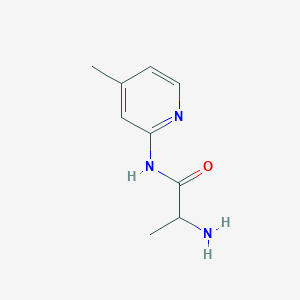
![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)
